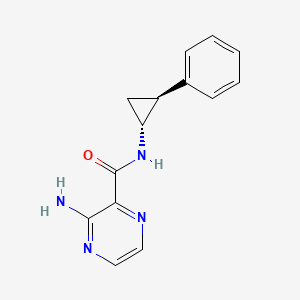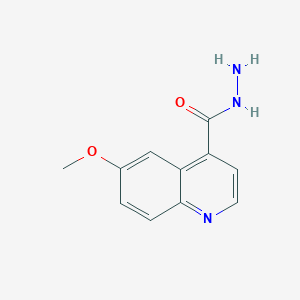
6-Methoxyquinoline-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxyquinoline-4-carbohydrazide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The methoxy group at the sixth position and the carbohydrazide group at the fourth position of the quinoline ring contribute to the unique properties of this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-4-carbohydrazide typically involves the reaction of 6-methoxyquinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline N-oxides.
Reduction: The compound can be reduced to form various hydrazine derivatives.
Substitution: Substitution reactions can occur at the methoxy group or the carbohydrazide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating infectious diseases and cancer.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 6-Methoxyquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. The compound can also interact with enzymes and proteins involved in cellular processes, thereby exerting its biological effects.
相似化合物的比较
6-Methoxyquinoline: Shares the methoxy group but lacks the carbohydrazide group.
Quinoline-4-carbohydrazide: Lacks the methoxy group but has the carbohydrazide group.
6-Methoxyquinoline-4-carboxylic acid: Has the methoxy group and carboxylic acid group instead of the carbohydrazide group.
Uniqueness: 6-Methoxyquinoline-4-carbohydrazide is unique due to the presence of both the methoxy and carbohydrazide groups, which contribute to its distinct chemical and biological properties
属性
CAS 编号 |
29620-63-1 |
|---|---|
分子式 |
C11H11N3O2 |
分子量 |
217.22 g/mol |
IUPAC 名称 |
6-methoxyquinoline-4-carbohydrazide |
InChI |
InChI=1S/C11H11N3O2/c1-16-7-2-3-10-9(6-7)8(4-5-13-10)11(15)14-12/h2-6H,12H2,1H3,(H,14,15) |
InChI 键 |
KQOBSWGCAQRNJX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


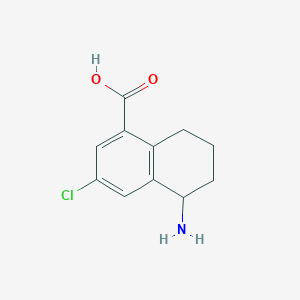

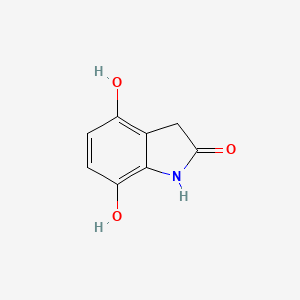

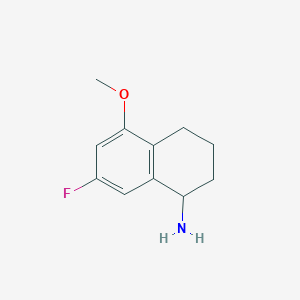
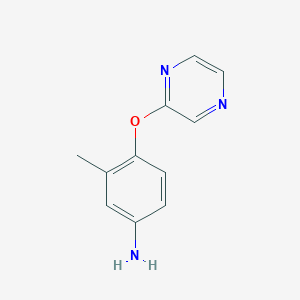
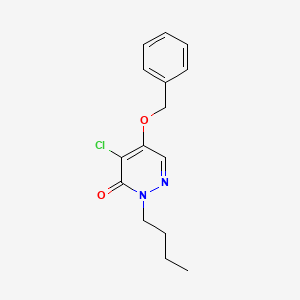
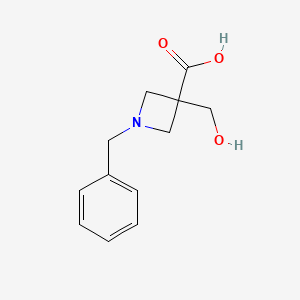
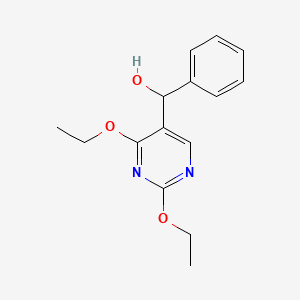



![(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol](/img/structure/B13111530.png)
